molecular formula C18H26N2O3S B5121704 N-{4-[(dicyclopentylamino)sulfonyl]phenyl}acetamide

N-{4-[(dicyclopentylamino)sulfonyl]phenyl}acetamide

Cat. No. B5121704
M. Wt: 350.5 g/mol
InChI Key: NAQJSKQFRWWEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(dicyclopentylamino)sulfonyl]phenyl}acetamide, commonly known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPA is a sulfonamide-based inhibitor of the anion exchanger protein, AE3, which plays a crucial role in regulating intracellular pH and cell volume.

Mechanism of Action

DPA acts as a competitive inhibitor of AE3 by binding to the protein's active site and preventing the transport of anions across the cell membrane. This results in a decrease in intracellular pH and an increase in cell volume, which can have various physiological and pathological consequences.
Biochemical and physiological effects:
DPA has been shown to have a wide range of effects on various physiological processes, including acid-base balance, cell volume regulation, and neurotransmitter release. DPA has been shown to decrease intracellular pH and increase cell volume, which can affect the function of various ion channels and transporters. Additionally, DPA has been shown to modulate neurotransmitter release in the brain, potentially affecting behavior and cognition.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPA in lab experiments is its specificity for AE3, which allows for the selective inhibition of this protein without affecting other anion transporters. Additionally, DPA is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, DPA has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.

Future Directions

There are several potential future directions for research involving DPA. One area of interest is the role of AE3 in cancer biology, as AE3 has been shown to be upregulated in various types of cancer cells. Additionally, the use of DPA as a potential therapeutic agent for diseases involving AE3 dysregulation, such as epilepsy and heart failure, could be explored. Finally, the development of more specific and potent inhibitors of AE3 could lead to a better understanding of the physiological and pathological roles of this protein.

Synthesis Methods

The synthesis of DPA involves the reaction of 4-aminobenzenesulfonamide with cyclopentylmagnesium bromide, followed by the addition of acetic anhydride. The resulting compound is then purified using column chromatography to obtain DPA in high yield and purity.

Scientific Research Applications

DPA has been extensively used in scientific research as a tool to study the function of AE3 and its role in various physiological processes. AE3 is expressed in a wide range of tissues, including the brain, heart, and kidney, and plays a crucial role in regulating intracellular pH and cell volume. DPA has been shown to inhibit AE3 activity in a dose-dependent manner, making it a valuable tool for studying the physiological and pathological roles of AE3.

properties

IUPAC Name

N-[4-(dicyclopentylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-14(21)19-15-10-12-18(13-11-15)24(22,23)20(16-6-2-3-7-16)17-8-4-5-9-17/h10-13,16-17H,2-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQJSKQFRWWEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C2CCCC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dicyclopentylsulfamoyl)phenyl]acetamide

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